(S)-Methyl pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate chemical properties
(S)-Methyl pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate chemical properties
An In-Depth Technical Guide to (S)-Methyl Pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, applications, and handling of (S)-Methyl pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate. The structure of this document is designed to provide a logical flow from fundamental properties to practical applications and safety, reflecting an expert-driven approach to understanding this valuable chemical entity.
Introduction: The Significance of a Chiral Building Block
(S)-Methyl pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate is a chiral organic compound featuring a pyrrolidine ring, a five-membered nitrogen-containing heterocycle. The pyrrolidine scaffold is of immense interest in medicinal chemistry due to its prevalence in a wide array of bioactive natural products and synthetic drugs.[1] Its saturated, non-planar structure allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[1]
This specific compound combines the (S)-enantiomer of the methyl pyrrolidine-3-carboxylate core with a trifluoroacetate counter-ion. The stereochemistry at the C3 position is crucial, as different stereoisomers can exhibit vastly different biological activities and reactivity patterns.[2] The trifluoroacetate salt form is often utilized to improve the handling characteristics, stability, and solubility of the parent amine compared to its freebase form. This guide will delve into the core chemical properties, analytical characterization, synthetic utility, and safety protocols associated with this important building block.
Core Chemical and Physical Properties
The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data presented below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 1523530-27-9 | [3] |
| Molecular Formula | C8H12F3NO4 | [3][4] |
| Molecular Weight | 243.18 g/mol | [3][4] |
| Purity | Typically ≥95% | [4] |
| InChIKey | PMZSGCGCUBPXBR-JEDNCBNOSA-N | [4] |
| Appearance | Data not widely published; related hydrochloride salt appears as a cream crystalline powder to oil. | [5] |
| Melting Point | Not specified in available literature. | [3] |
| Boiling Point | Not specified in available literature. | [3] |
| Solubility | Expected to have good solubility in polar organic solvents. The trifluoroacetate salt form generally enhances solubility in aqueous media compared to the free base. |
The balanced lipophilic and hydrophilic character of the core pyrrolidine carboxylate structure is significant for its ability to cross biological membranes while retaining some aqueous solubility, a key consideration in drug design.[2]
Spectroscopic Analysis and Structural Elucidation
Confirming the identity and purity of (S)-Methyl pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate is paramount. Standard spectroscopic methods are employed for this purpose.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the pyrrolidine ring protons, the methyl ester group, and the N-H proton. ¹⁹F NMR is crucial for confirming the presence of the trifluoroacetate counter-ion, which will appear as a sharp singlet.
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Mass Spectrometry (MS) : This technique is used to confirm the molecular weight. Under electrospray ionization (ESI), the instrument will typically detect the cationic portion of the molecule, [(S)-Methyl pyrrolidine-3-carboxylate + H]⁺.
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Infrared (IR) Spectroscopy : IR spectroscopy helps identify key functional groups. Expect to see characteristic absorptions for the N-H bond of the secondary amine salt, the C=O stretch of the ester, and strong bands associated with the C-F bonds of the trifluoroacetate anion.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the complete structural verification of the compound.
Caption: Standard workflow for structural confirmation.
Representative Protocol: NMR Sample Preparation and Acquisition
Causality: The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum that would obscure the analyte's signals. DMSO-d₆ is often chosen for amine salts due to its ability to dissolve polar compounds and its exchangeable proton signal, which can help identify the N-H proton.
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Preparation : Accurately weigh 5-10 mg of (S)-Methyl pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate directly into a clean, dry NMR tube.
-
Solvation : Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
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Mixing : Vortex the sample until the solid is completely dissolved. A clear, homogeneous solution is required for high-quality spectra.
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Acquisition : Place the NMR tube in the spectrometer. Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra according to the instrument's standard operating procedures.
Applications in Synthesis and Drug Discovery
The true value of (S)-Methyl pyrrolidine-3-carboxylate lies in its application as a versatile chiral building block. Its bifunctional nature—a secondary amine and a methyl ester—provides multiple handles for synthetic modification.
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Pharmaceutical Intermediate : This compound is a valuable precursor in the synthesis of complex molecules. The pyrrolidine nucleus is central to drugs targeting neurological disorders, and this specific intermediate provides a chiral starting point for their synthesis.[2][5] The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, while the secondary amine can be N-alkylated or acylated to introduce further diversity.
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Scaffold in Medicinal Chemistry : The pyrrolidine ring system is a "privileged scaffold" that appears in numerous classes of therapeutic agents, including anticancer, antidiabetic, and anti-inflammatory compounds.[1] For instance, derivatives of the pyrrolidine core have been successfully developed as potent MDM2 inhibitors for cancer therapy.[6]
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Agrochemical Development : Beyond pharmaceuticals, this structural motif is also used in the formulation of modern pesticides and herbicides, where it can contribute to the efficacy and stability of the active ingredients.[2][5]
Role as a Synthetic Intermediate
The diagram below outlines the primary synthetic transformations available from this building block.
Caption: Key synthetic pathways using the title compound.
Safety, Handling, and Storage
Proper handling of any chemical reagent is essential for laboratory safety. While specific toxicological data for the trifluoroacetate salt is not extensively published, data from closely related compounds, such as the hydrochloride salt and other pyrrolidine derivatives, provide a strong basis for establishing safe handling protocols.[7][8]
GHS Hazard Classification (Anticipated)
Based on related compounds, the following hazards should be anticipated.
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed | Exclamation Mark |
| H315 | Causes skin irritation | Exclamation Mark |
| H319 | Causes serious eye irritation | Exclamation Mark |
| H335 | May cause respiratory irritation | Exclamation Mark |
Source: GHS classifications for the analogous hydrochloride salt.[8]
Recommended Handling and Storage Protocols
Causality: The protocols described are designed to minimize exposure through inhalation, ingestion, and dermal contact, which are the primary routes of potential harm. The use of a chemical fume hood is a critical engineering control that contains vapors and prevents respiratory irritation.
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
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Ventilation : Handle this compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid breathing vapors or mists.[7][9]
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Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7] Some related compounds are noted to be hygroscopic or moisture-sensitive; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[9]
-
First Aid Measures :
-
Skin Contact : Immediately wash off with soap and plenty of water, removing all contaminated clothing.[9]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[9]
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Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
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Safety Workflow Diagram
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- 3. (S)-Methyl pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate - CAS:1523530-27-9 - Sunway Pharm Ltd [3wpharm.com]
- 4. (S)-Methyl pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate [cymitquimica.com]
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